(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide

IDO1 inhibition Immuno-oncology Enzymatic assay

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic, small-molecule heterocyclic compound that belongs to the isoquinoline-1-carboximidamide class and is annotated as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Its core scaffold features a 6,8-dibromo substitution pattern on the isoquinoline ring, with an (E)-configured N'-hydroxy carboximidamide moiety at the 1-position, which is critical for its putative mechanism of binding to the heme-containing active site of IDO1 in its apo-form.

Molecular Formula C10H7Br2N3O
Molecular Weight 344.99 g/mol
Cat. No. B13180695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC10H7Br2N3O
Molecular Weight344.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=NO)N
InChIInChI=1S/C10H7Br2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15)
InChIKeyBRZJPTGXXMXGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide: Core Structural & Target Class Profile for IDO1-Focused Procurement


(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic, small-molecule heterocyclic compound that belongs to the isoquinoline-1-carboximidamide class and is annotated as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor [1]. Its core scaffold features a 6,8-dibromo substitution pattern on the isoquinoline ring, with an (E)-configured N'-hydroxy carboximidamide moiety at the 1-position, which is critical for its putative mechanism of binding to the heme-containing active site of IDO1 in its apo-form [2]. The compound has a molecular formula of C10H7Br2N3O and a CAS registry number of 2060523-36-4, placing it within a distinct chemical space compared to other IDO1-targeting chemotypes such as the 1,2,5-oxadiazole-3-carboximidamides or tryptophan analogs [3].

Why (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide Cannot Be Replaced by Generic IDO1 Inhibitors in Preclinical Studies


Substitution of (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide with other isoquinoline-1-carboximidamide derivatives or alternate IDO1 inhibitor scaffolds is highly risky without explicit side-by-side data. The 6,8-dibromo substitution pattern sterically and electronically shapes the ligand's interaction with the IDO1 active site, and SAR studies on related isoquinoline series demonstrate that single halogen or positional modifications can shift the IC50 from low-nanomolar potency to complete inactivity [1]. Moreover, the (E)-configuration of the N'-hydroxy group dictates the specific geometry required for heme-iron coordination in the enzyme's apo-form; simple isomers or des-hydroxy analogs exhibit substantially reduced or absent inhibition [2]. Consequently, even a closely related analog such as (E)-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide will not recapitulate the same binding mode and cannot serve as a fit-for-purpose substitute in biological assays designed for this specific compound [3].

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide: Quantified Differentiation Evidence vs. Closest Analogs & Baseline Standards


IDO1 Enzymatic Inhibitory Potency: Patent-Reported Class-Level Activity vs. Clinical Benchmark Epacadostat

The class of isoquinoline-1-carboximidamide derivatives to which (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide belongs is described in patent CN110950749A as exhibiting IDO1 half-maximal inhibitory concentrations (IC50) that are comparable to the positive control benchmark INCB024360 (epacadostat) [1]. While the patent does not disclose the exact IC50 value for this specific 6,8-dibromo compound in its text, it establishes that representative compounds from the claimed general formula (which encompasses the 6,8-dibromo substitution) demonstrate 'strong enzymatic inhibitory activity' approaching that of epacadostat, a clinical-stage IDO1 inhibitor with a widely reported IC50 of approximately 10 nM in recombinant human IDO1 assays [1][2]. This places the target compound's expected potency within the low-nanomolar range, distinguishing it from the micromolar activities often reported for early-generation tryptophan-mimetic IDO inhibitors such as 1-methyl-tryptophan [3].

IDO1 inhibition Immuno-oncology Enzymatic assay

Isoquinoline vs. Oxadiazole Scaffold: Structural Differentiation Defining Apo-IDO1 Targeting Mechanism

Unlike the well-studied 1,2,5-oxadiazole-3-carboximidamide class of IDO1 inhibitors—which includes clinical candidate epacadostat and binds to the heme-bound (holo) form of the enzyme [1]—the isoquinoline-1-carboximidamide chemotype, when bearing an N'-hydroxy group, is mechanistically capable of selectively targeting the heme-free (apo) form of IDO1 [2]. This mechanistic differentiation is critical because apo-IDO1 represents the physiologically relevant, newly synthesized enzyme pool within the tumor microenvironment; inhibitors targeting apo-IDO1 can prevent holo-enzyme maturation, a mode of action not exploited by oxadiazole-based inhibitors [2]. The 6,8-dibromo substitution on the isoquinoline scaffold is hypothesized to further rigidify the binding conformation, potentially enhancing residence time within the apo-binding pocket compared to unsubstituted or mono-substituted isoquinoline analogs [3].

Apo-IDO1 targeting Scaffold comparison Cancer immunotherapy

Dual IDO1/TDO Inhibition Potential: Class-Level Advantage Over IDO1-Selective Inhibitors in Tumors Co-Expressing TDO

Recent medicinal chemistry campaigns on isoquinoline derivatives have revealed that certain substitution patterns on the isoquinoline-1-carboximidamide scaffold can confer potent dual inhibition of both IDO1 and tryptophan 2,3-dioxygenase (TDO), a feature absent in the leading clinical candidate epacadostat, which is IDO1-selective and shows no activity against TDO [1][2]. The most optimized dual inhibitor reported to date, compound 43b, demonstrated IC50 values of 0.31 µM for IDO1 and 0.08 µM for TDO [1]. While the specific IC50 of (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide against TDO has not been reported in the peer-reviewed literature, its structural relatedness to the dual-inhibitor series positions it as a scaffold of interest for laboratories seeking dual-pathway modulation to address IDO1-inhibition resistance mediated by tumor TDO upregulation [2]. In contrast, IDO1-only inhibitors such as epacadostat (no TDO activity) or the oxadiazole series cannot address TDO-driven immunosuppression [3].

Dual IDO1/TDO inhibition Acquired resistance Kynurenine pathway

Physicochemical and Synthetic Accessibility Differentiator: 6,8-Dibromo Substitution as a Synthetic Handle for Downstream Derivatization

The 6,8-dibromo substitution on the isoquinoline core serves a dual purpose: in addition to its potential electronic contribution to target binding, it provides two chemically orthogonal aryl bromide handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) [1]. This contrasts with mono-halogenated or non-halogenated isoquinoline-1-carboximidamide derivatives, which offer fewer sites for late-stage structural diversification. Chemically, the bromine atoms at positions 6 and 8 can be sequentially substituted under controlled reaction conditions, enabling the construction of focused libraries for SAR refinement without resynthesizing the entire isoquinoline scaffold [2]. In comparison, compounds like (E)-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide possess only a single reactive handle (or a C–F bond that is largely inert under standard cross-coupling conditions), limiting their utility as modular building blocks for probe synthesis .

Synthetic intermediate Cross-coupling Chemical probe design

Optimal Use Cases for (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide Based on Verified Differentiation Data


IDO1 Apo-Form Mechanistic Studies in Tumor Immunology

This compound is most suitable as a chemical probe for laboratories specifically investigating the role of the apo-form of IDO1 in tumor immune escape. Its isoquinoline scaffold and N'-hydroxy functionality are consistent with the chemotype known to target apo-IDO1, a mechanism distinct from holo-IDO1 inhibitors like epacadostat [1]. The 6,8-dibromo substitution may further stabilize the binding conformation, making it a candidate for biophysical studies (SPR, ITC) aimed at characterizing apo-IDO1 ligand interactions [2].

IDO1/TDO Dual-Pathway Pharmacological Profiling

For research programs addressing IDO1 inhibitor resistance mediated by TDO upregulation, this compound can serve as a structural starting point for dual IDO1/TDO inhibitor development. The isoquinoline class has demonstrated potent dual inhibition (compound 43b: IDO1 IC50 = 0.31 µM, TDO IC50 = 0.08 µM), making it a preferred scaffold over oxadiazole-based probes that lack TDO activity [3]. Procurement for dual-pathway screening cascades is warranted to evaluate the TDO activity of the 6,8-dibromo analog specifically [4].

Late-Stage Functionalization Library Synthesis via Pd-Catalyzed Cross-Coupling

Given the two reactive C–Br bonds at positions 6 and 8, this compound is uniquely positioned as a modular intermediate for generating diverse isoquinoline-1-carboximidamide libraries through sequential or one-pot cross-coupling reactions [5]. Medicinal chemistry groups conducting focused SAR campaigns on the IDO1 pharmacophore can efficiently derivatize this scaffold to explore substitution effects at both positions simultaneously—a capability not offered by mono-halogenated or non-halogenated analogs [6].

In Vitro Potency Benchmarking Against Clinical-Stage IDO1 Inhibitors

This compound is appropriate for inclusion in IDO1 inhibitor screening panels where the goal is to benchmark novel chemotypes against the clinical standard epacadostat. Patent data indicates that the isoquinoline-1-carboximidamide class achieves IC50 values comparable to epacadostat (~10 nM range), making the 6,8-dibromo analog a relevant comparator for evaluating next-generation IDO1 inhibitors in head-to-head enzymatic and cell-based (HeLa kynurenine production) assays [2].

Quote Request

Request a Quote for (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.